Decitabine Impurity 2 (beta-Isomer)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

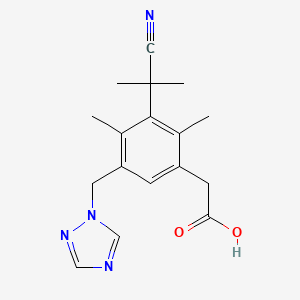

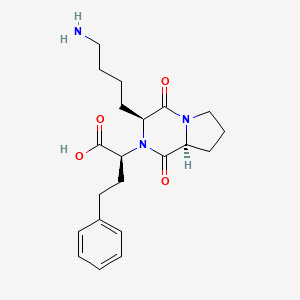

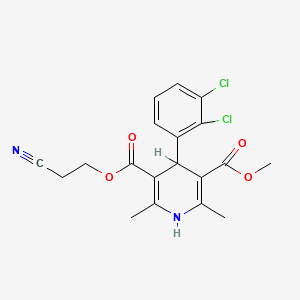

Decitabine Impurity 2 (beta-Isomer) is an impurity of Decitabine . It is a chemotherapeutic pyrimidine nucleoside analogue . The chemical name is (2R,3S,5R)-5-Methoxy-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate . It has a molecular formula of C22H24O6 .

Synthesis Analysis

The synthesis of Decitabine Impurity 2 (beta-Isomer) involves complex chemical reactions. A high-performance liquid chromatography method has been developed and validated for determining related substances of Decitabine . The resolution was achieved on an Inertsil ODS 3V, 250×4.6 mm, 5µm column with a gradient elution at a flow rate of 1.2 mL/min using a mobile phase A as Ammonium acetate buffer solution and mobile phase B as water: acetonitrile (10:90% v/v) at wavelength 254 nm by a UV detector .Molecular Structure Analysis

The molecular structure of Decitabine Impurity 2 (beta-Isomer) can be found in various databases such as PubChem . The molecular weight is 384.43 .Chemical Reactions Analysis

The chemical reactions involving Decitabine Impurity 2 (beta-Isomer) are complex and involve multiple steps. A study has investigated the physicochemical stability of decitabine both in diluted infusion bags and in sterile water reconstituted syringes at 4 °C for 0, 24, 48, and 72 h .Physical And Chemical Properties Analysis

The physical and chemical properties of Decitabine Impurity 2 (beta-Isomer) can be found in databases like PubChem . It has a molecular formula of C22H24O6 .Aplicaciones Científicas De Investigación

Effects on Gene Expression

Decitabine, also known as 5-Aza-2′-deoxycytidine (AzaD), is a deoxycytidine analog that activates methylated and silenced genes by promoter demethylation. It affects gene expression through several mechanisms, including those independent of DNA demethylation. The effects of AzaD on gene expression are highly context-dependent and vary under different environmental settings, highlighting its complex interaction with the genome (Seelan et al., 2018).

Therapeutic Effects in Hematologic Malignancies

Decitabine exhibits therapeutic effects in patients with hematologic malignancies by inhibiting DNA methyltransferase, leading to global and gene-specific promoter hypomethylation and activation of gene expression. However, its clinical activity's connection to demethylating activity remains partially understood, indicating the involvement of hypomethylation-independent mechanisms (Oki et al., 2007).

Role in Epigenetic Modifications

As a hypomethylating agent, Decitabine plays a crucial role in epigenetic modifications, particularly in the treatment of myeloid neoplasms. It works by inhibiting DNA methyltransferases, leading to the demethylation of aberrantly methylated promoter regions of genes implicated in the pathogenesis of myeloid neoplasms (El Fakih et al., 2018).

Direcciones Futuras

The future directions of research on Decitabine Impurity 2 (beta-Isomer) could involve optimizing dosing schedules to maximize hypomethylation . Combination therapies that augment the epigenetic effect of decitabine will likely improve responses and extend its use for the treatment of other malignancies .

Propiedades

Número CAS |

78185-65-6 |

|---|---|

Nombre del producto |

Decitabine Impurity 2 (beta-Isomer) |

Fórmula molecular |

C22H24O6 |

Peso molecular |

384.43 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B601009.png)